molecular formula C15H24N4O B12270307 N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide

N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide

Cat. No.: B12270307
M. Wt: 276.38 g/mol
InChI Key: ZAMFUFYLVBVVQR-UHFFFAOYSA-N
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Description

N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide is a synthetic compound that features a unique combination of a pyrazole ring, a piperidine ring, and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Piperidine Ring: The pyrazole derivative is then reacted with a piperidine derivative through a nucleophilic substitution reaction.

    Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group through the reaction of the piperidine-pyrazole intermediate with cyclopropanecarboxylic acid chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide
  • N-{1-[2-(4-fluoro-1H-pyrazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide

Uniqueness

N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to the specific substitution pattern on the pyrazole ring and the presence of the cyclopropanecarboxamide group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H24N4O

Molecular Weight

276.38 g/mol

IUPAC Name

N-[1-[2-(4-methylpyrazol-1-yl)ethyl]piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H24N4O/c1-12-9-16-19(10-12)8-7-18-6-2-3-14(11-18)17-15(20)13-4-5-13/h9-10,13-14H,2-8,11H2,1H3,(H,17,20)

InChI Key

ZAMFUFYLVBVVQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCN2CCCC(C2)NC(=O)C3CC3

Origin of Product

United States

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